

"Octan-2-yl carbonochloride" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octan-2-yl carbonochloride*

Cat. No.: *B098895*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **Octan-2-yl Carbonochloride**

This technical guide provides a comprehensive overview of the synthesis and characterization of **Octan-2-yl carbonochloride**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction

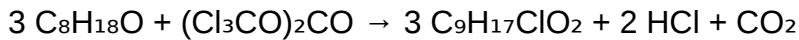
Octan-2-yl carbonochloride, also known as 2-octyl chloroformate, is an important chemical intermediate. Its bifunctional nature, possessing both a reactive chloroformate group and a secondary octyl chain, makes it a valuable building block for the introduction of the 2-octyloxycarbonyl moiety in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved by the reaction of 2-octanol with a phosgene equivalent, such as triphosgene, which offers a safer alternative to the highly toxic phosgene gas.

Physicochemical Properties

A summary of the key physicochemical properties of **Octan-2-yl carbonochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **Octan-2-yl Carbonochloride**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ ClO ₂	[1] [2]
Molecular Weight	192.68 g/mol	[1] [2]
CAS Number	15586-11-5	[1] [2]
Appearance	Colorless liquid (predicted)	
Boiling Point	211 °C at 760 mmHg	[3]
Density	1.003 g/cm ³	[3]


Synthesis of Octan-2-yl Carbonochloridate

The synthesis of **Octan-2-yl carbonochloridate** can be effectively carried out by the reaction of 2-octanol with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[\[4\]](#)[\[5\]](#) This method avoids the direct handling of hazardous phosgene gas.

Experimental Protocol

A detailed experimental protocol for the synthesis of **Octan-2-yl carbonochloridate** is provided below. This protocol is based on established methods for the synthesis of secondary alkyl chloroformates using triphosgene.[\[5\]](#)[\[6\]](#)

Reaction Scheme:

Materials and Reagents:

- 2-Octanol
- Triphosgene (Bis(trichloromethyl) carbonate)
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Celite

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-octanol in anhydrous dichloromethane.
- Cooling: The flask is cooled to 0 °C in an ice bath.
- Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of 2-octanol.
- Addition of Pyridine: A solution of anhydrous pyridine in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature while stirring is continued. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Filtration:** The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **Octan-2-yl carbonochloridate**.

Table 2: Representative Reaction Parameters for the Synthesis of **Octan-2-yl Carbonochloridate**

Parameter	Value
Stoichiometry (2-Octanol : Triphosgene : Pyridine)	3 : 1.1 : 3.3
Solvent	Dichloromethane
Reaction Temperature	0 °C to room temperature
Reaction Time	2-4 hours
Purification Method	Vacuum Distillation

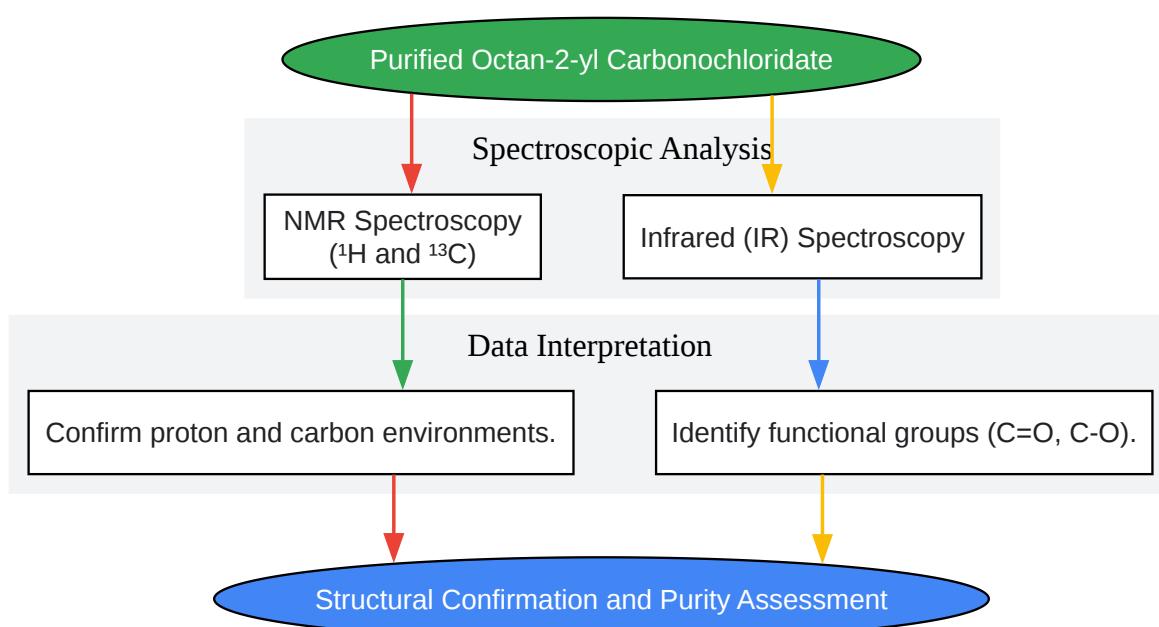
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Octan-2-yl carbonochloridate**.

Characterization

The structure and purity of the synthesized **Octan-2-yl carbonochloridate** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.


Representative Spectral Data

While specific spectral data for **Octan-2-yl carbonochloridate** is not readily available in the searched literature, representative data for similar secondary alkyl chloroformates can be used for comparison and identification.

Table 3: Representative Spectroscopic Data for the Characterization of a Secondary Alkyl Chloroformate

Technique	Expected Chemical Shifts / Absorption Bands
¹ H NMR	δ 4.8-5.2 (m, 1H, -CH-O-), 1.5-1.8 (m, 2H, -CH ₂ -), 1.2-1.5 (m, 8H, -(CH ₂) ₄ -), 1.2-1.4 (d, 3H, -CH ₃), 0.8-1.0 (t, 3H, -CH ₃)
¹³ C NMR	δ 150-155 (C=O), 75-85 (-CH-O-), 30-40 (-CH ₂ -), 20-30 (-CH ₂ -), 10-20 (-CH ₃)
IR (neat)	2960-2850 cm ⁻¹ (C-H stretch), 1780-1770 cm ⁻¹ (C=O stretch, chloroformate), 1170-1150 cm ⁻¹ (C-O stretch)

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **Octan-2-yl carbonochloridate**.

Safety and Handling

Octan-2-yl carbonochloridate is expected to be a reactive and potentially hazardous compound. Chloroformates are generally corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and safe method for the synthesis of **Octan-2-yl carbonochloridate** using triphosgene. The provided experimental protocol and characterization data serve as a valuable resource for chemists involved in organic synthesis. The use of triphosgene as a phosgene substitute significantly enhances the safety of the procedure, making it suitable for laboratory and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Octan-2-yl carbonochloridate | C9H17ClO2 | CID 12601447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Octan-2-yl carbonochloridate" synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098895#octan-2-yl-carbonochloridate-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com